Acetoacetamide

Enolization β-Ketoamide Kinetics

As a primary β-ketoamide, Acetoacetamide (CAS 5977-14-0) delivers a reactivity profile that acetoacetanilide and acetoacetic esters cannot replicate. Its terminal primary amide and active methylene group enable selective 4-pyridone formation (vs. 2-pyridones with N-alkyl analogs), predictable Cu²⁺/Fe³⁺ complexation kinetics (rate constants: 10.0, 14.1, 50 dm³ mol⁻¹ s⁻¹), and a distinct enolization rate in ethanol-water. For aqueous industrial processes, specify diketene-stabilized material (pH 6–7) to minimize β-aminocrotonamide impurities. Offered in ≥97% purity with documented storage stability for reproducible pharma, pigment, and heterocycle synthesis.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 5977-14-0
Cat. No. B046550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoacetamide
CAS5977-14-0
Synonyms3-Oxobutanamide;  3-Oxobutyramide;  Acetoacetic acid amide;  NSC 632231;  α-Acetylacetamide;  Acetylacetamide
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)N
InChIInChI=1S/C4H7NO2/c1-3(6)2-4(5)7/h2H2,1H3,(H2,5,7)
InChIKeyGCPWJFKTWGFEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetoacetamide (CAS 5977-14-0): A Versatile β-Ketoamide Intermediate for Heterocyclic and Pigment Synthesis


Acetoacetamide (CAS 5977-14-0), also known as 3-oxobutanamide, is a monocarboxylic acid amide of acetoacetic acid and a primary β-ketoamide compound [1]. It is a white to yellowish crystalline solid with a melting point of 53-56 °C and is soluble in water, ethanol, and ether . Industrially, it is produced by the reaction of diketene with aqueous ammonia [2]. As a versatile synthon, it is extensively utilized as an intermediate in the synthesis of pharmaceuticals (e.g., antipyrine, analgin), heterocyclic compounds, and organic pigments, notably as a precursor to arylide yellows [2][3].

Strategic Sourcing of Acetoacetamide (5977-14-0): Why Purity and Reactivity Cannot Be Compromised by Analog Substitution


While acetoacetamide belongs to the broader class of β-ketoamides, its unique combination of a terminal primary amide and an active methylene group dictates a specific reactivity profile that is not interchangeable with common analogs like acetoacetanilide or acetoacetic esters. Substituting these analogs can lead to altered reaction kinetics, divergent regioselectivity in heterocycle formation, and incompatible metal coordination behavior [1][2][3]. For procurement, specifications such as purity (>97%) and stability—often compromised by the presence of β-aminocrotonamide impurities—are critical for ensuring reproducible outcomes in sensitive synthetic applications [4].

Quantitative Evidence for Acetoacetamide (CAS 5977-14-0): Head-to-Head Performance Data Against Closest Analogs


Kinetics of Enolization: Acetoacetamide vs. Acetoacetanilide

Acetoacetamide exhibits distinct enolization kinetics compared to its N-phenyl derivative, acetoacetanilide. In a 70:30 v/v ethanol-water mixture, the rate of enolization (ke) is significantly different, impacting its behavior in halogenation and metal-catalyzed reactions [1]. This kinetic divergence is crucial for applications requiring precise control over the keto-enol equilibrium.

Enolization β-Ketoamide Kinetics

Metal Ion Complexation Mechanism: Keto-Tautomer Reactivity vs. β-Diketones

The mechanism of metal ion coordination differs fundamentally between acetoacetamide and β-diketones. While β-diketones react primarily through their enol tautomer, acetoacetamide uniquely favors coordination via its keto tautomer [1]. This is due to amide resonance, which increases the basicity of the carbonyl oxygen. The rate constants for Cu²⁺, Fe³⁺, and Fe(OH)²⁺ reacting with the keto tautomer of acetoacetamide are 10.0, 14.1, and 50 dm³ mol⁻¹ s⁻¹, respectively [1].

Coordination Chemistry Metal Complexation β-Ketoamide

Regioselectivity in Heterocyclic Synthesis: Acetoacetamide vs. N-Alkylamides

In cyclization reactions, acetoacetamide and its N-alkyl derivatives lead to different regioisomers. Acetoacetamides that are N-arylated (anilides) produce 4-pyridones, whereas N-alkylamides yield 2-pyridones [1]. This distinct product distribution is a direct consequence of the electronic and steric effects of the amide substituent.

Heterocyclic Synthesis Pyridone Regioselectivity

Stabilization and Purity Control in Aqueous Solutions

Aqueous solutions of acetoacetamide are prone to degradation and the formation of β-aminocrotonic acid amide impurities. A patented process demonstrates that immediate post-synthesis treatment with diketene to adjust the pH to 6-7 results in substantially stable solutions that are also especially pure, being free from salt-like by-products and β-aminocrotonic acid amide derivatives [1].

Process Chemistry Stabilization Purity

Defined Application Scenarios for Acetoacetamide (CAS 5977-14-0) Validated by Comparative Data


Synthesis of Regiospecific Pyridone-Based Pharmaceuticals

Utilize acetoacetamide as a starting material when the target is a 4-pyridone derivative. This scenario is justified by the class-level evidence that N-arylated acetoacetamides (anilides) selectively yield 4-pyridones, whereas N-alkyl analogs produce 2-pyridones [1]. This choice ensures the correct regiochemistry for the desired pharmacophore.

Metal-Catalyzed Reactions in Aqueous Media

Employ acetoacetamide in metal-catalyzed transformations where predictable complexation kinetics are required. The direct evidence showing that Cu²⁺, Fe³⁺, and Fe(OH)²⁺ react with the keto tautomer of acetoacetamide with defined rate constants (10.0, 14.1, and 50 dm³ mol⁻¹ s⁻¹, respectively) [2] allows for rational design of reaction conditions, unlike β-diketones that rely on enol complexation.

Precise Kinetic Control in C-C Bond Forming Reactions

Select acetoacetamide for synthetic steps where enolization rate is a critical parameter. The head-to-head comparison with acetoacetanilide, which shows a significantly different rate of enolization in ethanol-water [3], demonstrates that acetoacetamide offers a distinct kinetic profile that cannot be replicated by its N-phenyl analog, enabling tailored reaction timing and yield optimization.

Formulation of Stable Aqueous Intermediates for Large-Scale Processing

For industrial processes requiring acetoacetamide in aqueous solution, procurement should be aligned with patents that describe a post-synthetic stabilization step with diketene to achieve a pH of 6-7 [4]. This specification ensures the received material will have minimized β-aminocrotonic acid amide impurities and improved storage stability, preventing costly degradation and off-spec batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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